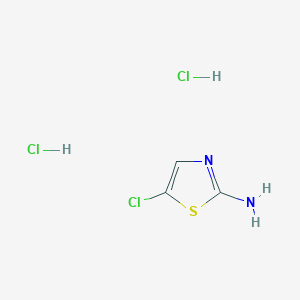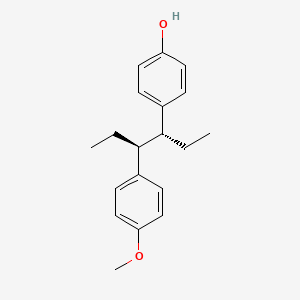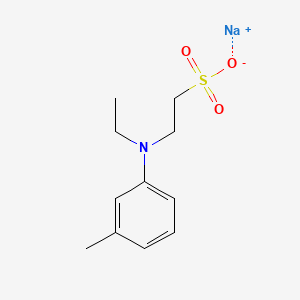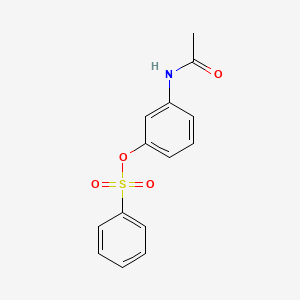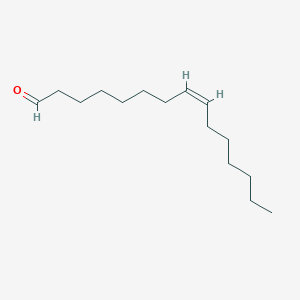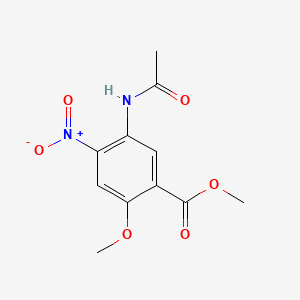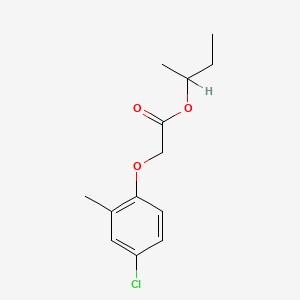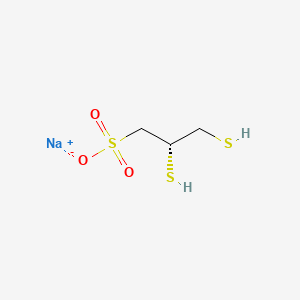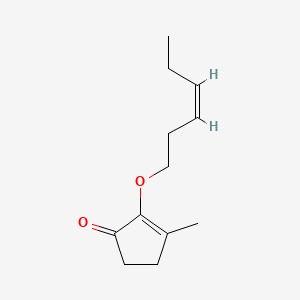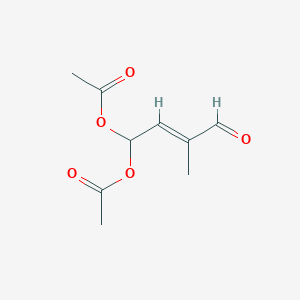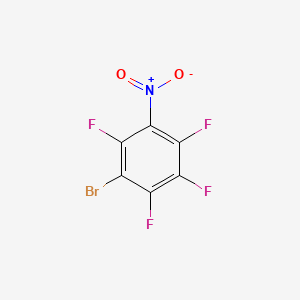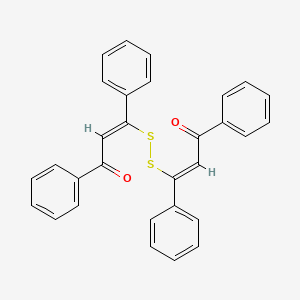
2-Propen-1-one, 3,3'-dithiobis(1,3-diphenyl-, (2Z,2'Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- is a complex organic compound with the molecular formula C30H22O2S2 This compound is characterized by the presence of two phenyl groups attached to a propenone backbone, with a dithiobis linkage connecting the two propenone units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- typically involves the Claisen-Schmidt condensation reaction. This reaction is performed by condensing an aromatic aldehyde with a ketone in the presence of a base. For example, benzaldehyde and acetophenone can be used as starting materials . The reaction is carried out in an alkaline ethanolic solution at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The dithiobis linkage allows for the formation of disulfide bonds, which can further modulate the activity of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-one, 1,3-diphenyl-, (E)-:
2-Propene-1-thione, 1,3-diphenyl-, (2E)-: This compound has a thione group instead of a carbonyl group, giving it different chemical properties.
2-Propanone, 1,3-diphenyl-:
Uniqueness
The uniqueness of 2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- lies in its dithiobis linkage, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications where such interactions are desired.
Propiedades
Número CAS |
2080-41-3 |
|---|---|
Fórmula molecular |
C30H22O2S2 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
(Z)-3-[[(Z)-3-oxo-1,3-diphenylprop-1-enyl]disulfanyl]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C30H22O2S2/c31-27(23-13-5-1-6-14-23)21-29(25-17-9-3-10-18-25)33-34-30(26-19-11-4-12-20-26)22-28(32)24-15-7-2-8-16-24/h1-22H/b29-21-,30-22- |
Clave InChI |
RDQLJLYLKAZUSR-DHQAUHHZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/SS/C(=C\C(=O)C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)SSC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


